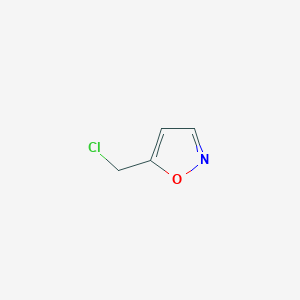

5-(氯甲基)异恶唑

描述

5-(Chloromethyl)isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

科学研究应用

5-(Chloromethyl)isoxazole has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have been studied for their potential as acetylcholinesterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, the compound has applications in the development of new pharmaceuticals and agrochemicals .

作用机制

Target of Action

5-(Chloromethyl)isoxazole is a type of isoxazole derivative . Isoxazole derivatives are known to exhibit various biological activities and are constituents of the structures of many medications . They are often used as building blocks for the introduction of an isoxazole fragment into various molecules via nucleophilic substitution of the halogen atom . .

Mode of Action

It is known that isoxazole derivatives, including 5-(chloromethyl)isoxazole, can interact with various biological targets through nucleophilic substitution of the halogen atom . This interaction can result in changes to the target molecules, potentially influencing their function.

Biochemical Pathways

Isoxazole derivatives are known to be involved in various biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the biological activities associated with isoxazole derivatives, it is likely that 5-(chloromethyl)isoxazole could have various effects at the molecular and cellular level .

准备方法

5-(Chloromethyl)isoxazole can be synthesized through various methods. One common approach involves the reaction of aldoximes with 2,3-dichloro-1-propene in a one-pot synthesis . This method is effective for both aromatic and aliphatic aldehydes. Another approach involves the cycloaddition of nitrile oxides to propargyl halides or propargyl alcohol, followed by dehydrochlorination of the intermediate isoxazoline . Industrial production methods often utilize these synthetic routes due to their efficiency and the availability of starting materials.

化学反应分析

5-(Chloromethyl)isoxazole undergoes various types of chemical reactions, including substitution reactions. The compound can react with nucleophiles such as O-, N-, and S-nucleophiles, leading to the formation of various derivatives . Common reagents used in these reactions include hydroxylamine and α,β-unsaturated γ-chloro ketones . Major products formed from these reactions include substituted isoxazoles, which can be further functionalized for various applications.

相似化合物的比较

5-(Chloromethyl)isoxazole can be compared to other isoxazole derivatives, such as 5-(bromomethyl)isoxazole and 5-(iodomethyl)isoxazole. These compounds share similar structures but differ in their halogen substituents, which can influence their reactivity and biological activity . The unique properties of 5-(Chloromethyl)isoxazole, such as its specific reactivity with nucleophiles, make it a valuable compound in synthetic chemistry and drug development .

生物活性

5-(Chloromethyl)isoxazole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and oxygen. It has garnered considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 5-(Chloromethyl)isoxazole, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

5-(Chloromethyl)isoxazole has the molecular formula C4H4ClN2O. The presence of the chloromethyl group at the 5-position of the isoxazole ring enhances its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C4H4ClN2O |

| Molecular Weight | 132.54 g/mol |

| CAS Number | 57777-33-0 |

| Chemical Structure | Chemical Structure |

The biological activity of 5-(Chloromethyl)isoxazole is primarily attributed to its ability to interact with various biological targets through nucleophilic substitution of the halogen atom. This interaction can influence multiple biochemical pathways, potentially leading to various cellular effects.

- Target Interactions : Isoxazole derivatives can bind to enzymes or receptors, altering their activity.

- Biochemical Pathways : These compounds may modulate pathways involved in inflammation, cancer progression, and microbial resistance.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain isoxazole compounds can inhibit bacterial growth effectively.

- Case Study : A study evaluated the antimicrobial activity of various isoxazole derivatives against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 32 µg/mL for some derivatives .

Anticancer Activity

5-(Chloromethyl)isoxazole has been investigated for its potential anticancer effects. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis.

- Research Findings : A derivative of isoxazole was shown to significantly reduce cell viability in esophageal squamous cell carcinoma (ESCC) lines with IC50 values below 20 nmol/L . Another study highlighted its role in inhibiting androgen receptor signaling in prostate cancer cells .

Anti-inflammatory Activity

Isoxazoles have also been studied for their anti-inflammatory properties. Certain derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Data Table : Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Selectivity for COX-2 |

|---|---|---|

| 4,5-diphenyl-5-(4-methylsulfonylphenyl)-4-isoxazoline | 0.95 | High |

| 5-(Chloromethyl)isoxazole | TBD | TBD |

Research Findings

Recent studies have explored various synthetic routes for producing isoxazole derivatives and their biological evaluation:

- Synthesis Techniques : Innovative methods such as microwave irradiation have been employed to synthesize substituted isoxazoles efficiently .

- Biological Evaluation : Compounds were subjected to in vitro tests using human primary fibroblasts and nematodes (C. elegans) to assess their antioxidant and anti-aging properties .

属性

IUPAC Name |

5-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCMYKGUHKUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397439 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57777-33-0 | |

| Record name | 5-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 5-(Chloromethyl)isoxazoles?

A1: Two main synthetic approaches are highlighted in the research:

- From Aldoximes and 2,3-Dichloropropene: [, , ] This one-pot synthesis involves the reaction of an aldoxime with 2,3-dichloropropene in the presence of a base. This method is praised for its simplicity and efficiency.

- From Nitrile Oxides and Dichloropropenes: [] This method utilizes a [3+2] cycloaddition reaction between a nitrile oxide and either 2,3-dichloroprop-1-ene or 1,3-dichloroprop-1-ene. The regioselectivity of this reaction, leading to either the 5- or 4-(chloromethyl)isoxazole isomer, is influenced by the steric hindrance of the dichloropropene substrate.

Q2: What makes 5-(Chloromethyl)isoxazoles useful intermediates in organic synthesis?

A2: The chlorine atom in the chloromethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of various substituents at the 5-position of the isoxazole ring, creating a diverse range of substituted isoxazoles. [] For instance, they can react with phenols to form ethers, as demonstrated in the synthesis of 2-alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles. []

Q3: Are there any challenges associated with the synthesis of 5-(Chloromethyl)isoxazoles?

A3: Yes, regioselectivity can be a challenge, especially when using the [3+2] cycloaddition approach. The specific dichloropropene isomer used influences whether the 5- or 4-(chloromethyl)isoxazole is formed. Research highlights that steric hindrance at the terminal carbon of the alkene in the dichloropropene plays a key role in determining the major product. []

Q4: How do researchers study and predict the regioselectivity of these reactions?

A4: Alongside experimental observations, computational chemistry methods, including quantum chemical calculations, are employed to investigate and rationalize the observed regioselectivity. These calculations provide insights into the reaction mechanisms and help predict the preferred reaction pathway based on the structure of the reactants. []

Q5: Where can I find further information on the synthesis and applications of 5-(Chloromethyl)isoxazoles?

A5: The provided research articles [, , , ] offer a valuable starting point for delving deeper into this topic. Exploring scientific databases like SciFinder, Reaxys, and Web of Science using keywords such as "5-(chloromethyl)isoxazole," "isoxazole synthesis," and "cycloaddition" can provide additional research articles and reviews.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。